Cas no 2580249-36-9 (Ethyl 4-(3-fluoroazetidin-3-yl)benzoate)

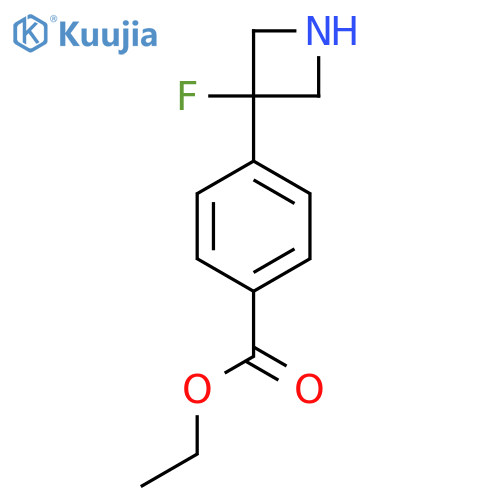

2580249-36-9 structure

商品名:Ethyl 4-(3-fluoroazetidin-3-yl)benzoate

Ethyl 4-(3-fluoroazetidin-3-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- 2580249-36-9

- ethyl 4-(3-fluoroazetidin-3-yl)benzoate

- EN300-27732166

- Ethyl 4-(3-fluoroazetidin-3-yl)benzoate

-

- インチ: 1S/C12H14FNO2/c1-2-16-11(15)9-3-5-10(6-4-9)12(13)7-14-8-12/h3-6,14H,2,7-8H2,1H3

- InChIKey: IXDCUFADKODIEX-UHFFFAOYSA-N

- ほほえんだ: FC1(C2C=CC(C(=O)OCC)=CC=2)CNC1

計算された属性

- せいみつぶんしりょう: 223.10085685g/mol

- どういたいしつりょう: 223.10085685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 38.3Ų

Ethyl 4-(3-fluoroazetidin-3-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27732166-0.5g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 95.0% | 0.5g |

$905.0 | 2025-03-19 | |

| Enamine | EN300-27732166-2.5g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 95.0% | 2.5g |

$1848.0 | 2025-03-19 | |

| Enamine | EN300-27732166-5.0g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 95.0% | 5.0g |

$2732.0 | 2025-03-19 | |

| Enamine | EN300-27732166-5g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 5g |

$2732.0 | 2023-09-10 | ||

| Enamine | EN300-27732166-0.05g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 95.0% | 0.05g |

$792.0 | 2025-03-19 | |

| Enamine | EN300-27732166-0.1g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 95.0% | 0.1g |

$829.0 | 2025-03-19 | |

| Enamine | EN300-27732166-0.25g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 95.0% | 0.25g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-27732166-10g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 10g |

$4052.0 | 2023-09-10 | ||

| Enamine | EN300-27732166-1g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 1g |

$943.0 | 2023-09-10 | ||

| Enamine | EN300-27732166-10.0g |

ethyl 4-(3-fluoroazetidin-3-yl)benzoate |

2580249-36-9 | 95.0% | 10.0g |

$4052.0 | 2025-03-19 |

Ethyl 4-(3-fluoroazetidin-3-yl)benzoate 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

2580249-36-9 (Ethyl 4-(3-fluoroazetidin-3-yl)benzoate) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量